ML206

Description

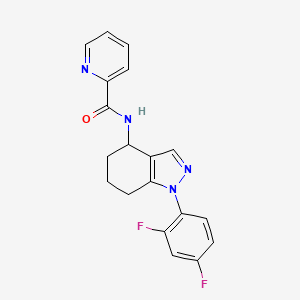

Structure

3D Structure

Properties

IUPAC Name |

N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N4O/c20-12-7-8-18(14(21)10-12)25-17-6-3-5-15(13(17)11-23-25)24-19(26)16-4-1-2-9-22-16/h1-2,4,7-11,15H,3,5-6H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHMBGOWUSGTLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)N(N=C2)C3=C(C=C(C=C3)F)F)NC(=O)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: ML206, a Modulator of Lipid Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML206 is a small molecule chemical probe identified through high-throughput screening as a modulator of lipid storage. While its detailed mechanism of action and direct molecular target are not extensively characterized in publicly available literature, it serves as a valuable tool for studying the biological processes governing lipid droplet formation and accumulation. This guide provides a summary of the available information on this compound, including its chemical properties and biological activity, to support its use in further research into lipid metabolism and associated diseases.

Introduction to this compound

This compound emerged from the National Institutes of Health (NIH) Molecular Libraries Program, which aims to provide researchers with small molecule probes to investigate novel areas of biology. Chemical probes are essential for dissecting complex cellular processes, and this compound offers a means to pharmacologically perturb lipid storage. Understanding the regulation of lipid droplets is of significant interest due to their role in metabolic diseases such as obesity, type 2 diabetes, and cardiovascular disease.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is critical for its proper handling, storage, and use in experimental settings.

| Property | Value |

| IUPAC Name | 4-(3,4-dichlorophenyl)-N-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-1,3-thiazol-2-amine |

| Molecular Formula | C14H9Cl2F3N4S |

| Molecular Weight | 409.2 g/mol |

| CAS Number | 1281679-66-8 |

| PubChem CID | 46849888 |

| PubChem SID | 87164860 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Table 1: Physicochemical Properties of this compound. This table summarizes the key identifiers and physical properties of the this compound chemical probe.

Biological Activity and Quantitative Data

This compound was identified for its ability to modulate lipid storage in a cell-based assay. The primary quantitative data available for this compound pertains to its potency in this initial screen.

| Parameter | Value | Assay Description |

| IC50 | 7.9 µM | Inhibition of lipid droplet accumulation in a primary screening assay. |

Table 2: In Vitro Activity of this compound. This table presents the reported half-maximal inhibitory concentration (IC50) of this compound in its primary identification assay.

Experimental Protocols

While a detailed, step-by-step protocol for the original high-throughput screen is not fully available, a generalized workflow for assessing the impact of chemical compounds on lipid droplet formation is provided below. This can be adapted for use with this compound in various cell types.

General Protocol for Cellular Lipid Droplet Staining

This protocol outlines a common method for visualizing and quantifying lipid droplets in cultured cells treated with compounds like this compound.

Materials:

-

Cell line of interest (e.g., Huh7, 3T3-L1)

-

Cell culture medium and supplements

-

This compound (or other test compounds) dissolved in DMSO

-

Oleic acid (or other lipid challenge)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Nile Red or BODIPY™ 493/503 staining solution

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) at a density that allows for optimal growth and treatment.

-

Compound Treatment: The following day, treat the cells with a dilution series of this compound. Include appropriate vehicle (DMSO) and positive/negative controls.

-

Lipid Loading (Optional): To induce lipid droplet formation, cells can be co-treated with oleic acid complexed to bovine serum albumin (BSA).

-

Incubation: Incubate the cells for a desired period (e.g., 24-48 hours) to allow for compound activity and lipid accumulation.

-

Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.

-

Staining: Wash the cells again with PBS and then incubate with the Nile Red or BODIPY™ 493/503 staining solution to visualize neutral lipids. A DAPI counterstain can be included to label the nuclei.

-

Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.

-

Image Analysis: Quantify the number, size, and intensity of lipid droplets per cell using image analysis software.

Mandatory Visualizations

Experimental Workflow for Lipid Droplet Modulation Assay

The following diagram illustrates a typical workflow for screening and identifying modulators of lipid storage, the process through which this compound was likely discovered.

An In-Depth Technical Guide to the Mechanism of Action of ML206 in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML206 is a potent and selective small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism. SCD1 catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs. This alteration in the cellular lipid profile induces endoplasmic reticulum (ER) stress and triggers apoptotic pathways in various cancer cell lines, making this compound a valuable chemical probe for studying the role of lipid metabolism in disease and a potential starting point for therapeutic development. This guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, downstream cellular effects, and detailed experimental protocols for its characterization.

Introduction to this compound and its Target: Stearoyl-CoA Desaturase 1 (SCD1)

This compound is a chemical probe developed through the NIH Molecular Libraries Program to selectively inhibit the enzyme Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is an integral membrane protein located in the endoplasmic reticulum that plays a pivotal role in lipid metabolism. It introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) into oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively. These MUFAs are essential components of cell membranes, triglycerides, and cholesterol esters, and they play significant roles in membrane fluidity, cell signaling, and energy storage.

Due to its central role in lipid metabolism, dysregulation of SCD1 activity has been implicated in various diseases, including cancer, obesity, and diabetes. In many cancer types, SCD1 is overexpressed, contributing to the altered lipid metabolism that fuels rapid cell proliferation and survival.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of SCD1's enzymatic activity. This inhibition leads to a significant shift in the cellular fatty acid composition, characterized by an increase in the ratio of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs).

Direct Inhibition of SCD1

This compound acts as a potent and selective inhibitor of human SCD1. The quantitative details of its inhibitory activity are summarized in the table below.

Downstream Cellular Effects

The inhibition of SCD1 by this compound triggers a cascade of cellular events, primarily driven by the altered SFA/MUFA ratio.

-

Endoplasmic Reticulum (ER) Stress: An accumulation of SFAs and a depletion of MUFAs disrupt the lipid homeostasis of the ER membrane, leading to ER stress. This activates the Unfolded Protein Response (UPR), a cellular stress response pathway.

-

Apoptosis: Prolonged or severe ER stress, as induced by this compound, can lead to the activation of apoptotic pathways. This programmed cell death is a key mechanism by which this compound exerts its anti-proliferative effects in cancer cells.

-

Inhibition of Cell Proliferation: By altering membrane fluidity and disrupting signaling pathways that rely on specific lipid compositions, this compound can arrest the cell cycle and inhibit cell proliferation.

The signaling pathway illustrating the mechanism of action of this compound is depicted in the diagram below.

Caption: Mechanism of action of this compound.

Quantitative Data for this compound

The following table summarizes the key quantitative data for the activity of this compound against human SCD1.

| Parameter | Value | Assay Type |

| IC50 | 13 nM | Human SCD1 Biochemical Assay |

| Selectivity | >380-fold vs. SCD2 | Cellular Assays |

| Cellular Potency | EC50 = 25 nM | A549 Lung Carcinoma Cell Line |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Human SCD1 Biochemical Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of human SCD1.

Materials:

-

Human SCD1 enzyme (recombinant)

-

[3H]-Stearoyl-CoA (substrate)

-

NADPH

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 2.5 mM MgCl2, 0.1% BSA)

-

This compound (or other test compounds)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and human SCD1 enzyme.

-

Add varying concentrations of this compound or vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the [3H]-Stearoyl-CoA substrate.

-

Allow the reaction to proceed for a defined period (e.g., 30 minutes).

-

Terminate the reaction (e.g., by adding a strong acid).

-

Extract the radiolabeled product (e.g., [3H]-Oleoyl-CoA) from the aqueous phase using an organic solvent.

-

Quantify the amount of radiolabeled product by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the SCD1 biochemical assay.

Cellular Assay for SCD1 Activity

This assay measures the effect of this compound on SCD1 activity within a cellular context.

Materials:

-

A549 lung carcinoma cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

[14C]-Stearic acid

-

Lipid extraction solvents (e.g., chloroform/methanol)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or autoradiography film

Procedure:

-

Plate cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or vehicle control for a specified duration.

-

Add [14C]-Stearic acid to the cell culture medium and incubate for a period to allow for its uptake and metabolism.

-

Wash the cells to remove excess radiolabeled substrate.

-

Lyse the cells and extract the total lipids using a suitable solvent system.

-

Separate the different lipid species (including [14C]-stearic acid and its product, [14C]-oleic acid) by thin-layer chromatography (TLC).

-

Visualize and quantify the radiolabeled lipid spots using a phosphorimager or by exposing the TLC plate to autoradiography film.

-

Calculate the ratio of [14C]-oleic acid to [14C]-stearic acid to determine the SCD1 activity.

-

Determine the EC50 value of this compound by plotting the SCD1 activity against the compound concentration.

Caption: Workflow for the cellular SCD1 activity assay.

Conclusion

This compound is a highly valuable chemical probe for elucidating the role of SCD1 in lipid metabolism and its implications in disease. Its potent and selective inhibition of SCD1 leads to a well-defined cascade of cellular events, including ER stress and apoptosis, which can be quantitatively assessed using the detailed protocols provided in this guide. This information serves as a critical resource for researchers investigating the intricate connections between lipid metabolism and cellular function, and for those in the early stages of drug discovery targeting SCD1.

The Molecular Target of ML206: A Technical Guide to the TRPC4/TRPC5 Ion Channel Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular target of the small molecule probe ML206, also known as ML204. The primary molecular targets of this compound are the Transient Receptor Potential Canonical 4 (TRPC4) and 5 (TRPC5) ion channels. This document details the quantitative pharmacology of this compound, the experimental protocols used for its characterization, and the signaling pathways in which its targets are involved.

Introduction

This compound (also referred to as ML204) is a potent and selective antagonist of the TRPC4 and TRPC5 ion channels.[1] These channels are non-selective cation channels that play crucial roles in a variety of physiological processes, including smooth muscle contraction, neuronal signaling, and endothelial function. The identification of selective inhibitors like this compound is critical for elucidating the specific functions of TRPC4 and TRPC5 and for the potential development of therapeutics targeting these channels. This guide serves as a technical resource for researchers utilizing this compound in their studies.

Quantitative Data

The inhibitory activity of this compound (reported as ML204) has been quantified using various in vitro assays. The following tables summarize the key pharmacological data.

Table 1: Inhibitory Activity of ML204 against TRPC4

| Assay Type | Cell Line | Activation Method | IC50 (µM) | Reference |

| Fluorescent Intracellular Ca2+ Assay | HEK293 co-expressing TRPC4β and µ-opioid receptor | DAMGO | 0.96 | [1][2] |

| Whole-Cell Voltage Clamp | HEK293 co-expressing TRPC4β and µ-opioid receptor | DAMGO | 2.9 | [2][3] |

| Whole-Cell Voltage Clamp | HEK293 co-expressing TRPC4β and µ-opioid receptor | Intracellular GTPγS | 2.85 | [4] |

Table 2: Selectivity Profile of ML204

| Target | Assay Type | IC50 (µM) or % Inhibition @ Concentration | Selectivity (fold) vs. TRPC4 (Fluorescent Assay) | Reference |

| TRPC3 | Not Specified | Modest Inhibition | ~9 | [5] |

| TRPC5 | Not Specified | Modest Inhibition | ~9 | [5] |

| TRPC6 | Fluorescent (Membrane Potential) | 18.4 | ~19 | [2] |

| TRPV1 | Not Specified | No appreciable block @ 10-20 µM | >20 | [1] |

| TRPV3 | Not Specified | No appreciable block @ 10-20 µM | >20 | [1] |

| TRPA1 | Not Specified | No appreciable block @ 10-20 µM | >20 | [1] |

| TRPM8 | Not Specified | No appreciable block @ 10-20 µM | >20 | [1] |

| KCNQ2 | Not Specified | No appreciable block @ 10-20 µM | >20 | [1] |

| Voltage-gated Na+ channels | Not Specified | No appreciable block @ 10-20 µM | >20 | [1] |

| Voltage-gated K+ channels | Not Specified | No appreciable block @ 10-20 µM | >20 | [1] |

| Voltage-gated Ca2+ channels | Not Specified | No appreciable block @ 10-20 µM | >20 | [1] |

Signaling Pathways

TRPC4 and TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs) that couple to either Gq/11 or Gi/o alpha subunits. The activation mechanism is complex and can involve multiple signaling molecules.

Gq/11 Signaling Pathway

Activation of a Gq/11-coupled GPCR leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). While the precise mechanism is still under investigation, it is believed that a combination of PIP2 depletion and potentially DAG is involved in the gating of TRPC4/5 channels.[6][7]

Gi/o Signaling Pathway

Activation of Gi/o-coupled GPCRs can also lead to the activation of TRPC4/5 channels.[8] This pathway is thought to involve a more direct interaction of the Gαi/o subunit with the channel, as well as potential crosstalk with the Gq/11 pathway.[5][8]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

High-Throughput Calcium Imaging Assay

This assay was used for the primary screening and identification of this compound as a TRPC4 inhibitor.

Protocol Details:

-

Cell Seeding: HEK293 cells stably co-expressing mouse TRPC4β and the µ-opioid receptor are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000-40,000 cells per well and cultured overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in a buffered saline solution for 30-60 minutes at 37°C.

-

Washing: Cells are washed with the buffered saline solution to remove extracellular dye.

-

Compound Addition: this compound or control compounds at various concentrations are added to the wells.

-

Agonist Stimulation: After a brief incubation with the compound, the plate is transferred to a fluorescence plate reader. Baseline fluorescence is recorded before the addition of a TRPC4 agonist, such as DAMGO (D-Ala2, N-Me-Phe4, Gly5-ol-enkephalin), to a final concentration that elicits a robust calcium response.

-

Fluorescence Reading: Changes in intracellular calcium are monitored by measuring the fluorescence intensity (e.g., excitation at 488 nm and emission at 520 nm) over time.

-

Data Analysis: The increase in fluorescence upon agonist addition is used to determine the activity of the TRPC4 channel. The inhibitory effect of this compound is calculated as a percentage of the control response, and IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel currents and was used to confirm the inhibitory effect of this compound on TRPC4.

Protocol Details:

-

Solutions:

-

Extracellular Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1.2 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Intracellular Solution (in mM): 140 Cs-aspartate, 5 MgCl2, 10 HEPES, 0.1 EGTA, 2.7 K2ATP, 0.1 Na2GTP (pH adjusted to 7.2 with CsOH). GTPγS (0.1 mM) can be included to bypass GPCR activation and directly activate G-proteins.[2]

-

-

Cell Preparation: HEK293 cells expressing TRPC4β and the µ-opioid receptor are grown on glass coverslips.

-

Recording:

-

A borosilicate glass micropipette with a resistance of 3-5 MΩ when filled with the intracellular solution is used.

-

A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.

-

The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

TRPC4 currents are elicited by applying a voltage ramp protocol, for example, a linear ramp from -100 mV to +100 mV over 200 ms.

-

-

Drug Application: The agonist (e.g., DAMGO) is applied to the bath to activate TRPC4 currents. Once a stable baseline current is established, this compound is applied at various concentrations to determine its inhibitory effect.

-

Data Analysis: The current amplitude at a specific voltage (e.g., +80 mV) is measured before and after the application of this compound. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of TRPC4 and TRPC5 ion channels. Its characterization through robust quantitative assays and detailed electrophysiological studies has provided a clear understanding of its inhibitory mechanism and selectivity. This technical guide provides researchers with the necessary information to effectively utilize this compound in their investigations of TRPC4/5-mediated signaling.

References

- 1. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of ML204, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. TRPC4 as a coincident detector of Gi/o and Gq/11 signaling: mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The roles of G proteins in the activation of TRPC4 and TRPC5 transient receptor potential channels - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: T-863, a DGAT1 Inhibitor and Modulator of Lipid Droplet Formation

As a highly specialized AI, I have compiled an in-depth technical guide on a modulator of lipid droplets. Initial research did not yield public information for a compound designated "ML206" as a lipid droplet modulator. Therefore, this guide focuses on T-863 , a well-characterized and potent small molecule inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), as a representative modulator of lipid droplet formation. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Lipid droplets (LDs) are dynamic organelles essential for neutral lipid storage and metabolism. Their dysregulation is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and hepatic steatosis. Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme that catalyzes the final step of triglyceride synthesis, a major component of lipid droplets. Inhibition of DGAT1 has emerged as a promising therapeutic strategy for these conditions. This guide provides a comprehensive technical overview of T-863, a potent and selective DGAT1 inhibitor, and its role as a modulator of lipid droplet formation.

Quantitative Data

The following tables summarize the quantitative data for T-863 and the related DGAT1 inhibitor PF-04620110, providing a comparative overview of their potency and effects.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC₅₀ (nM) | Assay Type | Source |

| T-863 | Human DGAT1 | 15 | Not Specified | [1] |

| Human DGAT1 | 49 | CPM Fluorescent Assay | [2] | |

| Human DGAT1 | 17 | TLC Assay | [2] | |

| Mouse DGAT1 | Similar to human | Not Specified | [2] | |

| Human DGAT2 | >10,000 | Not Specified | [1][3] | |

| Human MGAT2 | >10,000 | Not Specified | [3] | |

| Human MGAT3 | >10,000 | Not Specified | [3] | |

| ACAT1 | 12,000 | Not Specified | [1] | |

| PF-04620110 | Human DGAT1 | 19 | [³H]n-decanoyl CoA incorporation | [4][5] |

| Rat DGAT1 | 94 | [³H]n-decanoyl CoA incorporation | [6] | |

| Mouse DGAT1 | 64 | [³H]n-decanoyl CoA incorporation | [6] | |

| Human DGAT2 | >100-fold selectivity | Not Specified | [5] | |

| ACAT1 | >100-fold selectivity | Not Specified | [5] |

Table 2: Cellular Activity

| Compound | Cell Line | Effect | IC₅₀ (nM) | Source |

| T-863 | HuTu 80 | Inhibition of triacylglycerol synthesis | 4 | [1] |

| SUM159 | Reduction of oleate-induced lipid droplets | Not specified | [7][8] | |

| 3T3-L1 Adipocytes | Enhanced insulin-stimulated glucose uptake | Not applicable | [9] | |

| PF-04620110 | HT-29 | Inhibition of ³H-glycerol incorporation into triglycerides | ~39 | [4] |

Table 3: In Vivo Efficacy

| Compound | Animal Model | Dose | Effect | Source |

| T-863 | Diet-induced obese mice | 30 mg/kg (oral) | Delayed fat absorption, lipid accumulation in distal small intestine | [2] |

| Diet-induced obese mice | Not specified | Weight loss, reduced serum and liver triglycerides, improved insulin sensitivity | [9] | |

| Mouse model of diet-induced obesity | 20 mg/kg | Reduced plasma triacylglycerol levels, reduced body weight | [1] | |

| PF-04620110 | Wildtype C57/BL6J mice | 10 mg/kg (oral) | 4.5-fold increase in active GLP-1, 17.2-fold increase in total GLP-1 post-corn oil bolus | [4] |

| Rats | ≥0.1 mg/kg (oral) | Reduced plasma triglyceride levels after lipid challenge | [5] | |

| High-fat diet-fed mice | Not specified | Suppressed IL-1β and IL-18 production | [10] | |

| db/db mice | 10 mg/kg (oral) | Acutely inhibited intestinal fat absorption | [11] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility.

In Vitro DGAT1 Inhibition Assay (Radiometric)

This protocol is adapted from studies on PF-04620110 and is a standard method for measuring DGAT1 activity.[4][6]

-

Objective: To determine the inhibitory potency (IC₅₀) of a compound against DGAT1.

-

Materials:

-

Recombinant human, rat, or mouse DGAT1 enzyme.

-

[³H]n-decanoyl Coenzyme A.

-

Diacylglycerol (DG).

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Test compound (e.g., T-863) at various concentrations.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DG, and the recombinant DGAT1 enzyme.

-

Add the test compound at a range of concentrations to the reaction mixture and pre-incubate.

-

Initiate the enzymatic reaction by adding [³H]n-decanoyl Coenzyme A.

-

Incubate the reaction at 37°C for a specified time.

-

Stop the reaction by adding a solvent mixture (e.g., isopropanol/heptane/water).

-

Extract the lipid phase containing the radiolabeled triglyceride product.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value by non-linear regression.

-

Cellular Triglyceride Synthesis Assay

This protocol measures the effect of an inhibitor on triglyceride synthesis within a cellular context.[4][12]

-

Objective: To assess the ability of a compound to inhibit triglyceride formation in cultured cells.

-

Materials:

-

Cultured cells (e.g., HT-29, HuH-7).

-

[³H]-glycerol or ¹⁴C-labeled oleic acid.

-

Test compound (e.g., T-863).

-

Cell culture medium.

-

Lysis buffer.

-

Solvents for lipid extraction (e.g., hexane/isopropanol).

-

Thin-layer chromatography (TLC) plates.

-

-

Procedure:

-

Plate cells and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound.

-

Add [³H]-glycerol or ¹⁴C-labeled oleic acid to the medium and incubate.

-

Wash the cells to remove unincorporated radiolabel.

-

Lyse the cells and extract the total lipids.

-

Separate the triglycerides from other lipid species using TLC.

-

Quantify the radioactivity in the triglyceride band using a scintillation counter or phosphorimager.

-

Normalize the results to total protein content and determine the IC₅₀ value.

-

In Vivo Oral Lipid Tolerance Test (OLTT)

This in vivo model assesses the effect of a DGAT1 inhibitor on postprandial hyperlipidemia.[2][4][13]

-

Objective: To evaluate the in vivo efficacy of a DGAT1 inhibitor in reducing plasma triglyceride excursion after a lipid challenge.

-

Materials:

-

Rodent models (e.g., C57BL/6 mice, Sprague-Dawley rats).

-

Test compound (e.g., T-863) formulated for oral gavage.

-

Corn oil.

-

Blood collection supplies.

-

Plasma triglyceride quantification kit.

-

-

Procedure:

-

Fast the animals for a specified period (e.g., 4-16 hours).

-

Administer the test compound or vehicle via oral gavage.

-

After a set time (e.g., 30-60 minutes), administer a bolus of corn oil via oral gavage.

-

Collect blood samples at various time points (e.g., 0, 1, 2, 4, 6 hours) post-oil challenge.

-

Separate plasma and measure triglyceride concentrations using a commercial assay kit.

-

Plot plasma triglyceride levels over time and calculate the area under the curve (AUC) to assess the overall effect of the inhibitor.

-

Signaling Pathways and Mechanisms of Action

The inhibition of DGAT1 by T-863 directly impacts lipid metabolism and lipid droplet formation, initiating a cascade of downstream cellular events.

Mechanism of DGAT1 Inhibition by T-863

Recent cryo-electron microscopy studies have elucidated the structural basis of DGAT1 inhibition by T-863.[7][8] T-863 binds to the acyl-CoA binding tunnel of DGAT1 on the cytosolic side of the endoplasmic reticulum membrane.[8] This physically obstructs the entry of fatty acyl-CoAs, the substrate required for the esterification of diacylglycerol to form triglycerides.[7]

Mechanism of T-863 inhibition of DGAT1.

Cellular Effects of DGAT1 Inhibition

The primary consequence of DGAT1 inhibition is the reduced synthesis of triglycerides. This leads to a decrease in the size and number of lipid droplets within cells. The accumulation of diacylglycerol, a substrate of DGAT1, may activate other signaling pathways, such as those involving protein kinase C (PKC).

Cellular signaling consequences of DGAT1 inhibition.

Systemic Effects of DGAT1 Inhibition

In vivo, the inhibition of DGAT1 by compounds like T-863 and PF-04620110 leads to several systemic metabolic benefits. The reduced absorption of dietary fats in the intestine contributes to weight management and lower plasma lipid levels.[2] Furthermore, DGAT1 inhibition has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose tolerance.[4]

Systemic effects of DGAT1 inhibition workflow.

T-863 is a potent and selective DGAT1 inhibitor that effectively modulates lipid droplet formation by blocking triglyceride synthesis. Its mechanism of action is well-defined at a structural level, and its efficacy has been demonstrated in both in vitro and in vivo models. The comprehensive data presented in this guide, including quantitative metrics, detailed experimental protocols, and an overview of the associated signaling pathways, underscores the potential of DGAT1 inhibition as a therapeutic approach for metabolic diseases. T-863 serves as a valuable research tool for further elucidating the role of DGAT1 and lipid droplets in cellular and systemic metabolism.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of action for small-molecule inhibitors of triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PF-04620110, a Potent Antidiabetic Agent, Suppresses Fatty Acid-Induced NLRP3 Inflammasome Activation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Triglyceride measurement [bio-protocol.org]

- 13. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of (+)-ML206 (ML204): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-ML206, more commonly referred to in scientific literature as ML204, is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. These non-selective cation channels are implicated in a variety of physiological processes, including smooth muscle contraction, neuronal signaling, and endothelial permeability. The lack of selective pharmacological tools has historically hindered the elucidation of the specific roles of TRPC4 and TRPC5. ML204 has emerged as a critical chemical probe for investigating the function of these channels and holds potential for the development of therapeutics targeting TRPC4/5-mediated pathologies.

This technical guide provides a comprehensive overview of the biological activity of ML204, including its mechanism of action, quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways it modulates.

It is important to note the nomenclature surrounding this compound. While the designation "(+)-ML206" is used by some chemical suppliers, the vast majority of published research refers to this compound as ML204. It is likely that ML204 is a racemic mixture, and (+)-ML206 refers to a specific enantiomer, potentially the (R)-enantiomer. However, the biological data presented in the literature to date has predominantly been generated using ML204.

Mechanism of Action

ML204 functions as a direct inhibitor of TRPC4 and TRPC5 channels. Evidence suggests that its blocking action is not dependent on the mode of channel activation, indicating a direct interaction with the channel protein itself rather than interference with upstream signaling components.[1] The compound has been shown to block TRPC4 channels activated by various stimuli, including G-protein coupled receptor (GPCR) agonists and intracellular application of GTPγS, which directly activates G-proteins.[1] This suggests that ML204's binding site is likely on the channel pore or at an allosteric site that prevents ion permeation.

Quantitative Data

The inhibitory potency and selectivity of ML204 have been characterized using various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of ML204 on TRPC4 and TRPC5 Channels

| Channel | Assay Type | Activation Method | IC50 Value | Reference |

| TRPC4β | Fluorescent Calcium Influx | μ-opioid receptor stimulation | 0.96 µM | [1][2] |

| TRPC4 | Electrophysiology (Whole-cell) | μ-opioid receptor stimulation | 2.6 µM | [3][4] |

| TRPC4 | Electrophysiology (Whole-cell) | DAMGO application | 2.9 µM | |

| TRPC5 | - | - | 9-fold less potent than on TRPC4 | [3][4] |

Table 2: Selectivity Profile of ML204

| Channel | Assay Type | Selectivity vs. TRPC4 | IC50 Value / % Inhibition | Reference |

| TRPC6 | Fluorescent Calcium Influx | 19-fold | ~18.2 µM (estimated) | [1][2][3][4] |

| TRPC3 | - | Modest Selectivity | - | [4] |

| TRPV1 | - | No appreciable block | at 10-22 µM | [1][2][3] |

| TRPV3 | - | No appreciable block | at 10-20 µM | [1][2] |

| TRPA1 | - | No appreciable block | at 10-22 µM | [1][2][3] |

| TRPM8 | - | No appreciable block | at 10-22 µM | [1][2][3] |

| Voltage-gated Na+ channels | - | No appreciable block | at 10-20 µM | [1][2] |

| Voltage-gated K+ channels | - | No appreciable block | at 10-20 µM | [1][2] |

| Voltage-gated Ca2+ channels | - | No appreciable block | at 10-20 µM | [1][2] |

Signaling Pathways

TRPC4 and TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs), primarily those coupled to Gq/11 and Gi/o proteins. The activation mechanism is complex and can involve multiple signaling molecules. The diagram below illustrates the generally accepted activation pathway and the inhibitory action of ML204.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of ML204.

Intracellular Calcium Influx Assay using Fluo-4 AM

This protocol describes a method to measure changes in intracellular calcium concentration in response to TRPC4/5 channel activation and inhibition by ML204 using a fluorescent plate reader.

Materials:

-

HEK293 cells stably co-expressing the TRPC4 or TRPC5 channel and a relevant GPCR (e.g., µ-opioid receptor).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Probenecid.

-

Agonist for the co-expressed GPCR (e.g., DAMGO for µ-opioid receptor).

-

ML204.

-

96-well black-walled, clear-bottom cell culture plates.

-

Fluorescent plate reader with excitation/emission wavelengths of ~490/525 nm.

Procedure:

-

Cell Plating: Seed the HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Dye Loading Solution Preparation: Prepare a stock solution of Fluo-4 AM in anhydrous DMSO. On the day of the experiment, prepare the dye loading solution by diluting the Fluo-4 AM stock solution in HBSS containing 20 mM HEPES, 0.1% BSA, and 2.5 mM probenecid. To aid in dye solubilization, also include Pluronic F-127 (final concentration ~0.02%).

-

Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the dye loading solution to each well and incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

-

Compound Preparation: Prepare serial dilutions of ML204 in HBSS. Also, prepare the agonist solution at a concentration that elicits a robust response.

-

Assay Measurement:

-

Place the cell plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Establish a baseline fluorescence reading for each well.

-

Add the ML204 dilutions to the respective wells and incubate for a predetermined time (e.g., 10-20 minutes).

-

Initiate the kinetic read, and after a few seconds, add the agonist to all wells simultaneously using the instrument's injection system.

-

Continue to record the fluorescence intensity over time.

-

-

Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Normalize the data to the control wells (agonist only) and plot the response as a function of ML204 concentration to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for measuring TRPC4/5 channel currents and their inhibition by ML204 in the whole-cell patch-clamp configuration.

Materials:

-

HEK293 cells expressing the TRPC4 or TRPC5 channel.

-

Patch-clamp rig including an amplifier, micromanipulator, perfusion system, and data acquisition software.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular (bath) solution: e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4.

-

Intracellular (pipette) solution: e.g., 140 mM CsCl, 10 mM HEPES, 10 mM BAPTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2 with CsOH.

-

Agonist for channel activation (can be included in the bath solution or applied locally).

-

ML204.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.

-

Approach a single cell with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

Apply voltage ramps or steps to elicit channel currents and record the baseline activity.

-

-

Channel Activation and Inhibition:

-

Activate the TRPC4/5 channels by applying the agonist to the bath solution.

-

Once a stable current is established, apply ML204 to the bath solution at various concentrations.

-

Record the current inhibition at each concentration.

-

-

Data Analysis: Measure the current amplitude before and after the application of ML204. Calculate the percentage of inhibition and plot it against the ML204 concentration to determine the IC50 value. The characteristic doubly rectifying I-V curve of TRPC4/5 can also be analyzed.

Conclusion

ML204 is a valuable pharmacological tool for the study of TRPC4 and TRPC5 channels. Its potency and selectivity make it a significant advance over less specific TRP channel blockers. The data and protocols presented in this guide provide a foundation for researchers to effectively utilize ML204 in their investigations into the physiological and pathophysiological roles of TRPC4 and TRPC5. Further research into the specific activities of its enantiomers, such as (+)-ML206, may provide even more refined tools for dissecting the function of these important ion channels.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. content.abcam.com [content.abcam.com]

- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

(R)-ML206: An Examination of Publicly Available Scientific Literature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial investigations into the scientific literature for an inhibitor designated as (R)-ML206 have revealed a notable discrepancy. While the query specifies "(R)-ML206" as an inhibitor, publicly accessible scientific databases and research articles do not currently characterize this specific compound as an inhibitor of a biological target. Instead, the literature points to two distinct molecules: ML204, a well-documented inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels, and (R)-ML206, which is described as a modulator of lipid storage.

This technical guide will address this ambiguity by providing a comprehensive overview of the available scientific information for both compounds. This approach ensures that researchers have access to the most accurate and relevant data, which may clarify the intended subject of interest.

Part 1: ML204 - A Potent and Selective TRPC4/TRPC5 Channel Inhibitor

ML204 is a novel small molecule that has been identified as a potent and selective antagonist of TRPC4 and TRPC5 ion channels.[1][2] It serves as a valuable pharmacological tool for studying the physiological roles of these channels.

Quantitative Data

The inhibitory activity and selectivity of ML204 have been characterized through various in vitro assays. The following tables summarize the key quantitative data reported in the literature.

Table 1: Inhibitory Potency of ML204

| Assay Type | Target | Cell Line | Activation Method | IC50 Value | Reference |

| Fluorescent Intracellular Ca2+ Assay | TRPC4β | HEK293 | μ-opioid receptor stimulation | 0.96 μM | [1][2] |

| Whole-cell Voltage Clamp | TRPC4 | HEK293 | μ-opioid receptor stimulation | 2.6 μM | |

| Whole-cell Voltage Clamp | TRPC4 | HEK293 | Muscarinic receptor stimulation | 2.9 μM | [3] |

| Fluorescent Intracellular Ca2+ Assay | TRPC5 | HEK293 | μ-opioid receptor stimulation | ~65% inhibition at 10 μM | [1] |

Table 2: Selectivity Profile of ML204

| Channel | Assay Type | Result | Selectivity Fold vs. TRPC4 | Reference |

| TRPC6 | Fluorescent Assay (Muscarinic activation) | 19-fold less potent than on TRPC4 | 19 | [1][2] |

| TRPC6 | Electrophysiology (OAG activation) | No appreciable block at 10 μM | >10 | [1] |

| TRPC3 | Not specified | 9-fold less potent than on TRPC4 | 9 | |

| TRPA1 | Not specified | No significant activity up to 22 μM | >20 | |

| TRPV1 | Not specified | No significant activity up to 22 μM | >20 | |

| TRPV3 | Not specified | No significant activity up to 22 μM | >20 | |

| TRPM8 | Not specified | No significant activity up to 22 μM | >20 | |

| Voltage-gated Na+, K+, Ca2+ channels | Not specified | No appreciable effect | >20 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize ML204.

Fluorescent Intracellular Ca2+ Assay for TRPC4 Inhibition

-

Cell Line: HEK293 cells stably expressing mouse TRPC4β and the μ-opioid receptor.

-

Methodology:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The baseline fluorescence is measured.

-

Cells are pre-incubated with varying concentrations of ML204 or vehicle control.

-

TRPC4 channels are activated by the addition of a μ-opioid receptor agonist (e.g., DAMGO).

-

The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity.

-

IC50 values are calculated by fitting the concentration-response data to a logistical equation.

-

Whole-Cell Electrophysiology

-

Cell Line: HEK293 cells expressing the target TRP channel.

-

Methodology:

-

Whole-cell patch-clamp recordings are performed.

-

The standard extracellular solution contains (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 Glucose, 10 HEPES, pH 7.4.[3]

-

The intracellular pipette solution contains GTPγS to constitutively activate G-proteins.[3]

-

A voltage ramp protocol (e.g., from +100 mV to -100 mV over 500 ms) is applied to elicit channel currents.[3]

-

The baseline current is recorded.

-

The TRPC4 channels are activated (e.g., via GPCR stimulation).

-

ML204 is applied to the bath, and the inhibition of the channel current is measured.

-

IC50 values are determined from concentration-response curves.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the signaling pathway of TRPC4 activation and the experimental workflow for identifying ML204.

Caption: GPCR-mediated activation of the TRPC4 channel and its inhibition by ML204.

Caption: Workflow for the identification of ML204 as a TRPC4 inhibitor.

Part 2: (R)-ML206 - A Modulator of Lipid Storage

In contrast to ML204, the compound (R)-ML206 is identified in chemical supplier databases as a modulator of lipid storage.

Chemical Information

-

Synonyms: (+)-ML206, ML-206, ML 206

-

IUPAC Name: N-[(4R)-1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]pyridine-2-carboxamide

Biological Activity

Conclusion on (R)-ML206 as an Inhibitor

Based on the currently available scientific literature, there is insufficient evidence to provide an in-depth technical guide on (R)-ML206 as an inhibitor. Researchers interested in this compound are encouraged to consult the original NIH probe reports, if accessible, or to perform their own in-vitro and in-vivo studies to characterize its biological activity and mechanism of action.

Summary and Recommendations

This technical guide has addressed the user's query regarding the "(R)-ML206 inhibitor" by providing a detailed overview of the closely related and well-characterized TRPC4/5 inhibitor, ML204, and clarifying the current understanding of (R)-ML206 as a modulator of lipid storage.

-

For researchers investigating TRPC4 and TRPC5 channels, ML204 is a valuable and well-documented chemical probe. The provided data and protocols can serve as a foundation for designing new experiments.

-

For those specifically interested in (R)-ML206 , further investigation is required to elucidate its precise mechanism of action as a modulator of lipid storage and to determine if it possesses any inhibitory activity against specific biological targets.

It is recommended that scientists carefully verify the identity and biological activity of any small molecule inhibitors used in their research to ensure the validity and reproducibility of their results.

References

- 1. N-[(4S)-1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-methyl-3-pyrazolecarboxamide | C18H18FN5O | CID 42191617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BioAssay Tag Names - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ML206 supplier | CAS 958842-64-3 | Modulator of Lipid Storage| AOBIOUS [aobious.com]

- 4. UCI Machine Learning Repository [archive.ics.uci.edu]

ML206: A Technical Guide for Researchers

COMPOUND IDENTIFICATION

| Compound Name | ML206 |

| CAS Number | 958842-64-3 |

| Molecular Formula | C₁₉H₁₆F₂N₄O |

| Molecular Weight | 354.35 g/mol [1][2] |

| Synonyms | (+)-ML206, (R)-ML206 |

| Chemical Name | N-[(4R)-1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pyridinecarboxamide |

| Solubility | Soluble in DMSO[2] |

Introduction

This compound is a potent and selective small molecule activator of the transient receptor potential canonical (TRPC) 4 and TRPC5 ion channels. These channels are non-selective cation channels that play crucial roles in a variety of physiological processes, including calcium signaling, smooth muscle contraction, and neuronal function. As a selective activator, this compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of TRPC4 and TRPC5 channels, and as a potential starting point for the development of novel therapeutics targeting these channels. This guide provides an in-depth overview of the technical data and experimental protocols related to the research of this compound.

Quantitative Data

The following table summarizes the known quantitative data for this compound's biological activity.

| Target | Assay Type | Cell Line | Parameter | Value | Reference |

| TRPC4 | Cell-based fluorescence (calcium influx) | HEK293 | EC₅₀ | 1.1 µM | PubChem BioAssay AID: 2232 |

| TRPC5 | Not Publicly Available | - | EC₅₀ | - | - |

Mechanism of Action

This compound functions as a positive allosteric modulator of TRPC4 and TRPC5 channels. It directly binds to the channel, leading to an increase in the influx of cations, primarily Ca²⁺, down their electrochemical gradient. This influx of calcium can then trigger a variety of downstream cellular signaling events.

Signaling Pathway

The activation of TRPC4 and TRPC5 channels is intricately linked to G-protein coupled receptor (GPCR) signaling pathways. Specifically, the activation of both Gq/11 and Gi/o pathways is often required for robust channel opening. The diagram below illustrates the signaling cascade leading to TRPC4 activation.

Experimental Workflow

The discovery and characterization of this compound likely followed a high-throughput screening (HTS) and subsequent validation workflow as outlined below.

Experimental Protocols

FLIPR-Based Calcium Influx Assay

This protocol is a representative method for assessing the activity of compounds like this compound on TRPC4/5 channels expressed in a host cell line (e.g., HEK293).

Materials:

-

HEK293 cells stably expressing human TRPC4.

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Cal-520 AM).

-

Pluronic F-127.

-

This compound and other test compounds.

-

384-well black-walled, clear-bottom assay plates.

-

FLIPR (Fluorometric Imaging Plate Reader) instrument.

Procedure:

-

Cell Plating:

-

One day prior to the assay, seed the TRPC4-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare a dye loading solution by dissolving the calcium-sensitive dye in assay buffer containing Pluronic F-127 to the manufacturer's recommended concentration.

-

Remove the cell culture medium from the plates and add the dye loading solution to each well.

-

Incubate the plates at 37°C for 60 minutes in the dark.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound and other test compounds in assay buffer.

-

-

FLIPR Assay:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Set the instrument to record baseline fluorescence for a short period (e.g., 10-20 seconds).

-

The instrument will then add the compounds from the compound plate to the cell plate.

-

Continue to record the fluorescence intensity for a defined period (e.g., 2-5 minutes) to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Normalize the data to a positive control (e.g., a known TRPC4 activator) and a negative control (vehicle).

-

Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of ion channel currents in response to this compound, providing detailed information on the compound's effect on channel gating and conductance.

Materials:

-

HEK293 cells expressing human TRPC4.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).

-

Borosilicate glass capillaries for pipette fabrication.

-

Patch-clamp amplifier and data acquisition system.

-

Inverted microscope.

-

Micromanipulator.

Procedure:

-

Cell Preparation:

-

Plate the TRPC4-expressing cells on glass coverslips 24-48 hours before the experiment.

-

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Fill the pipette with the internal solution and mount it on the micromanipulator.

-

-

Giga-seal Formation:

-

Under the microscope, approach a single cell with the micropipette and apply gentle positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of strong suction to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

-

Data Recording:

-

Hold the cell at a holding potential (e.g., -60 mV).

-

Apply voltage ramps or steps to elicit channel currents.

-

Perfuse the external solution containing different concentrations of this compound onto the cell.

-

Record the changes in the current in response to the compound application.

-

-

Data Analysis:

-

Measure the amplitude of the current at specific voltages.

-

Construct current-voltage (I-V) relationships.

-

Plot the current amplitude as a function of this compound concentration to determine the dose-response relationship and EC₅₀.

-

In Vivo Research and Applications

-

Neuropathic and Visceral Pain: Inhibition of TRPC4/5 has been shown to alleviate mechanical hypersensitivity in rat models of pain[1].

-

Anxiety and Depression: Preclinical evidence indicates that pharmacological inhibition of TRPC4 and TRPC5 can attenuate fear and anxiety-related behaviors in mice[2].

-

Kidney Disease: TRPC5 has been implicated in the pathogenesis of certain kidney diseases.

-

Cardiovascular Conditions: TRPC channels are involved in the regulation of vascular tone and endothelial permeability.

The availability of a potent and selective activator like this compound provides a crucial tool for researchers to further investigate the therapeutic potential of activating these channels in various disease models.

Conclusion

This compound is a valuable pharmacological tool for the study of TRPC4 and TRPC5 ion channels. Its potency and selectivity make it an ideal probe for dissecting the complex roles of these channels in cellular physiology and disease. The experimental protocols and data presented in this guide are intended to provide a comprehensive resource for researchers in the fields of pharmacology, physiology, and drug discovery who are interested in utilizing this compound in their studies. Further research, particularly in vivo characterization, will be essential to fully understand the therapeutic potential of activating TRPC4 and TRPC5 channels.

References

- 1. Inhibition of Canonical Transient Receptor Potential Channels 4/5 with Highly Selective and Potent Small-Molecule HC-070 Alleviates Mechanical Hypersensitivity in Rat Models of Visceral and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPC4/5 inhibitors: Phase I results and proof of concept studies - PubMed [pubmed.ncbi.nlm.nih.gov]

ML206: A Potent and Selective Inhibitor of Triglyceride Synthesis via Diacylglycerol Acyltransferase 1 (DGAT1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML206 is a potent and selective small molecule inhibitor of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in the terminal step of triglyceride synthesis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and its effects on lipid metabolism. The information presented is intended to support further research and drug development efforts targeting metabolic diseases characterized by dysregulated triglyceride metabolism.

Introduction

Triglycerides are the primary form of energy storage in eukaryotes. The synthesis of triglycerides is a multi-step process, with the final and committed step being the acylation of diacylglycerol (DAG) by a fatty acyl-CoA, a reaction catalyzed by diacylglycerol acyltransferases (DGATs). Two major DGAT enzymes, DGAT1 and DGAT2, have been identified, with DGAT1 playing a crucial role in the absorption of dietary fat in the intestine and the synthesis of triglycerides for storage in adipose tissue and the liver. Dysregulation of DGAT1 activity has been implicated in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Consequently, the development of selective DGAT1 inhibitors has emerged as a promising therapeutic strategy. This compound was identified through a quantitative high-throughput screen (qHTS) as a potent and selective inhibitor of human DGAT1.

Mechanism of Action

This compound exerts its inhibitory effect on triglyceride synthesis by directly targeting and inhibiting the enzymatic activity of DGAT1. By blocking the active site of DGAT1, this compound prevents the esterification of diacylglycerol with a fatty acyl-CoA, thereby halting the production of triglycerides.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been characterized through a series of biochemical and cell-based assays. The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against DGAT1

| Assay Type | Enzyme Source | Substrates | IC50 (nM) |

| Biochemical DGAT1 Assay | Human DGAT1 | 1,2-dioleoyl-sn-glycerol, Oleoyl-CoA | 89 |

Table 2: Selectivity Profile of this compound

| Enzyme | Assay Type | IC50 (nM) or % Inhibition @ 10 µM |

| DGAT2 | Biochemical | >30,000 |

| ACAT1 | Biochemical | >30,000 |

| ACAT2 | Biochemical | >30,000 |

Table 3: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | IC50 (nM) |

| HEK293 cells overexpressing human DGAT1 | Triglyceride Synthesis | Reduction of triglyceride levels | 130 |

Signaling Pathways and Experimental Workflows

Triglyceride Synthesis Pathway and Inhibition by this compound

The synthesis of triglycerides from glycerol-3-phosphate and fatty acyl-CoAs is a fundamental metabolic pathway. This compound intervenes at the final, critical step of this pathway.

ML206: A Potent Tool for Interrogating Lipid Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Lipid homeostasis is a critical cellular process, and its dysregulation is implicated in numerous diseases, including metabolic disorders, cancer, and neurodegenerative conditions. A key enzyme in the synthesis of neutral lipids and phospholipids is 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT), also known as lysophosphatidic acid acyltransferase (LPAAT). The isoform AGPAT2 (LPAAT-beta) plays a crucial role in the conversion of lysophosphatidic acid (LPA) to phosphatidic acid (PA), a central intermediate in the synthesis of triacylglycerols (TAGs) and a vital signaling molecule. ML206 has emerged as a potent and selective small molecule inhibitor of AGPAT2, providing a valuable chemical tool to dissect the intricate roles of this enzyme in lipid metabolism and cellular signaling. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its impact on relevant signaling pathways.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, establishing its potency as a selective inhibitor of AGPAT2.

| Parameter | Value | Source |

| Target | 1-acylglycerol-3-phosphate O-acyltransferase 2 (AGPAT2) / Lysophosphatidic acid acyltransferase beta (LPAAT-beta) | PubChem CID: 53383944 |

| IC50 | 4.7 µM | PubChem CID: 53383944 |

| Description | Potent and selective inhibitor of human AGPAT2. | PubChem CID: 53383944 |

Mechanism of Action and Impact on Lipid Metabolism

This compound exerts its effects by directly inhibiting the enzymatic activity of AGPAT2. This inhibition blocks the acylation of LPA to form PA. The reduction in PA levels has two major downstream consequences on lipid homeostasis:

-

Inhibition of Triacylglycerol (TAG) Synthesis and Lipid Droplet Formation: Phosphatidic acid is a precursor for the synthesis of diacylglycerol (DAG), which is subsequently acylated to form TAG. By limiting the availability of PA, this compound effectively reduces the cellular pool of TAG, the primary component of lipid droplets. This leads to a decrease in the number and size of lipid droplets within the cell.

-

Alteration of Diacylglycerol (DAG) and Phosphatidic Acid (PA) Signaling: Both PA and DAG are important lipid second messengers that regulate a multitude of cellular processes. Phosphatidic acid is known to be involved in the activation of signaling pathways such as the mTOR and Ras/Raf/MEK/ERK pathways. Diacylglycerol is a key activator of protein kinase C (PKC) isoforms. By perturbing the cellular levels of PA and the subsequent production of DAG, this compound can be used to study the roles of these lipids in various signaling cascades.

Signaling Pathways Modulated by this compound

The inhibition of AGPAT2 by this compound has significant downstream effects on key signaling pathways that regulate cell growth, proliferation, and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on lipid homeostasis.

Experimental Workflow: Investigating the Cellular Effects of this compound

The following diagram outlines a typical workflow for studying the impact of this compound on cellular lipid content and signaling.

Protocol 1: Cell Treatment with this compound and Lipid Droplet Staining (Oil Red O)

Objective: To visualize and quantify the effect of this compound on lipid droplet accumulation in cultured cells.

Materials:

-

Cultured cells (e.g., Huh7, HepG2, or other cell lines of interest)

-

Cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Oil Red O staining solution (0.5% in isopropanol, diluted with water)

-

Hematoxylin (for counterstaining nuclei)

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Seeding: Seed cells onto glass coverslips in a 12-well or 24-well plate at a density that will result in 60-70% confluency at the time of treatment.

-

This compound Treatment:

-

Prepare working solutions of this compound in cell culture medium at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Cell Fixation:

-

Aspirate the medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Oil Red O Staining:

-

Prepare the working Oil Red O solution by diluting the stock solution with distilled water (e.g., 6 parts Oil Red O stock to 4 parts water) and filtering it.

-

Wash the fixed cells with 60% isopropanol for 5 minutes.

-

Remove the isopropanol and add the filtered Oil Red O working solution to cover the cells.

-

Incubate for 15-20 minutes at room temperature.

-

Remove the Oil Red O solution and wash the cells with 60% isopropanol.

-

Wash the cells multiple times with distilled water until the water is clear.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with Hematoxylin for 1-2 minutes.

-

Wash the cells thoroughly with water.

-

Mount the coverslips onto microscope slides using an aqueous mounting medium.

-

-

Imaging and Quantification:

-

Visualize the lipid droplets (stained red) and nuclei (stained blue) using a bright-field or fluorescence microscope.

-

Capture images from multiple random fields for each condition.

-

Quantify the number and size of lipid droplets per cell using image analysis software (e.g., ImageJ/Fiji).

-

Protocol 2: Quantification of Triacylglycerol (TAG) and Diacylglycerol (DAG) Levels

Objective: To measure the changes in cellular TAG and DAG content following this compound treatment.

Materials:

-

Cultured cells treated with this compound as described in Protocol 1.

-

Lipid extraction solvents (e.g., Chloroform:Methanol mixture, 2:1 v/v).

-

Commercial kits for TAG and DAG quantification (e.g., colorimetric or fluorometric assay kits).

-

Spectrophotometer or fluorometer.

Procedure:

-

Cell Lysis and Lipid Extraction:

-

After this compound treatment, wash the cells with ice-cold PBS.

-

Scrape the cells in PBS and centrifuge to obtain a cell pellet.

-

Perform lipid extraction using a standard method like the Folch or Bligh-Dyer method. Briefly, add a chloroform:methanol mixture to the cell pellet, vortex thoroughly, and centrifuge to separate the lipid-containing organic phase from the aqueous phase.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

Lipid Quantification:

-

Resuspend the dried lipid extract in the assay buffer provided with the commercial TAG and DAG quantification kits.

-

Follow the manufacturer's instructions for the respective kits to measure the concentrations of TAG and DAG. These kits typically involve enzymatic reactions that produce a colorimetric or fluorescent signal proportional to the amount of TAG or DAG present.

-

Measure the absorbance or fluorescence using a plate reader.

-

Normalize the TAG and DAG levels to the total protein content of the cell lysate from a parallel well.

-

Protocol 3: Western Blot Analysis of mTOR Pathway Activation

Objective: To assess the effect of this compound on the activation state of key proteins in the mTOR signaling pathway.

Materials:

-

Cultured cells treated with this compound.

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Protein Extraction:

-

After this compound treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-mTOR) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

-

To analyze total protein levels, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-mTOR) and a loading control.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Conclusion

This compound is a valuable and specific chemical probe for studying the role of AGPAT2 in lipid homeostasis and cell signaling. By inhibiting the synthesis of phosphatidic acid, this compound allows for the detailed investigation of the downstream consequences on triacylglycerol storage, lipid droplet dynamics, and the activity of critical signaling pathways such as mTOR and Ras/Raf/MEK/ERK. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies to unravel the complexities of lipid metabolism and its impact on cellular function and disease.

Investigating the enzymatic inhibition profile of ML206

An In-depth Technical Guide to the Inhibitory Profile of ML206

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 (TRPC4) and TRPC5 ion channels.[1][2][3] While often categorized broadly with enzyme inhibitors in chemical libraries, it is crucial to note that this compound's primary mechanism of action is the blockage of ion channel function, rather than the inhibition of enzymatic catalysis. This guide provides a comprehensive overview of the inhibitory profile of this compound, with a focus on its selectivity, the experimental protocols used for its characterization, and its interaction with relevant signaling pathways.

Quantitative Inhibition Profile

This compound was identified through a high-throughput screen of the Molecular Libraries Small Molecule Repository (MLSMR) for inhibitors of TRPC4.[1][2] Its inhibitory activity has been quantified against a panel of TRPC channels and other related ion channels, demonstrating a notable selectivity for TRPC4 and TRPC5.

| Target | IC50 Value | Assay Type | Notes |

| TRPC4 | 0.96 µM | Fluorescence-based (Ca2+) | Inhibition of calcium influx through TRPC4 channels activated by µ-opioid receptor stimulation.[1][3] |

| TRPC4 | 2.6 µM | Electrophysiology | Direct block of TRPC4 channels.[1][3] |

| TRPC5 | ~65% inhibition at 10 µM | Electrophysiology | Inhibition of TRPC5 activated through the µ-opioid receptor.[2] |

| TRPC3 | Modest Inhibition (9-fold less selective than for TRPC4) | Fluorescence & Electrophysiology | Lower potency compared to TRPC4.[3] |